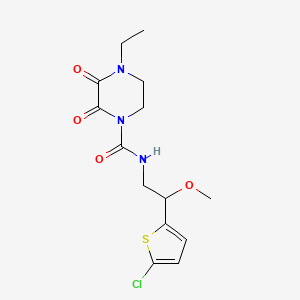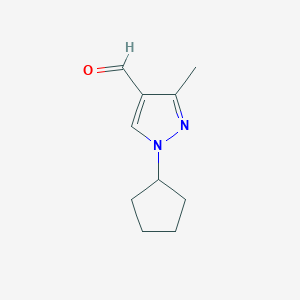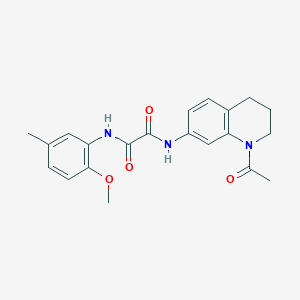
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide, also known as QMPO, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. QMPO has been found to have a high affinity for the sigma-2 receptor, which is a protein that is involved in various cellular functions such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Polymorphic Studies and Diuretic Properties
Research into related quinoline derivatives has uncovered strong diuretic properties, which could offer new avenues for hypertension treatment. Polymorphic modifications of these compounds have been identified, revealing differences in crystal packing that may influence their biological activity and solubility. These findings could inform the development of more effective hypertension remedies (S. Shishkina et al., 2018).
Synthesis and Reactivity
The synthesis and reactivity of quinoline derivatives have been extensively studied, demonstrating the formation of various substituted derivatives through reactions with thiophene carbonyl chloride and other agents. These processes yield compounds with potential for further chemical modifications and applications in medicinal chemistry (A. Aleksandrov et al., 2020).
Antitubercular and Antimicrobial Applications
Several quinoline derivatives have been synthesized and evaluated for their antimycobacterial activity, with some showing significant activity against Mycobacterium tuberculosis. This highlights their potential as lead compounds for developing new antitubercular agents (S. Kantevari et al., 2011).
Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist Properties
Quinoline derivatives have also been identified as bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists. These compounds bind in a bimodal and multivalent manner, offering insights into novel drug design strategies for treating respiratory diseases (T. Steinfeld et al., 2011).
Corrosion Inhibition
Theoretical studies on quinoxalines as corrosion inhibitors for copper in nitric acid media have correlated molecular structure with inhibition efficiency, demonstrating the utility of quinoline derivatives in materials science and engineering applications (A. Zarrouk et al., 2014).
Fluorescent Labeling and Biomedical Analysis
Novel fluorophores derived from quinoline compounds have shown strong fluorescence in a wide pH range, making them excellent candidates for fluorescent labeling in biomedical analysis. Their stability and sensitivity to Zn2+ concentrations are particularly advantageous for monitoring biological and environmental samples (Junzo Hirano et al., 2004).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-6-9-19(28-3)17(11-13)23-21(27)20(26)22-16-8-7-15-5-4-10-24(14(2)25)18(15)12-16/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLCSEDYTAIKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

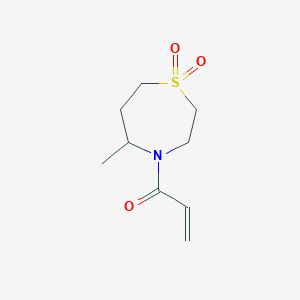
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2691938.png)
![Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2691939.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2691940.png)
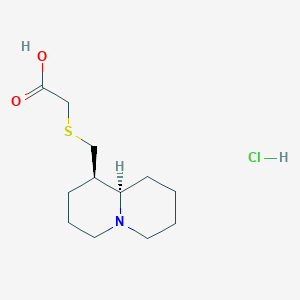
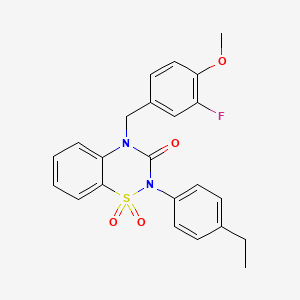
![1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2691944.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2691947.png)
![2-Amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2691949.png)
![4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2691952.png)
![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)
